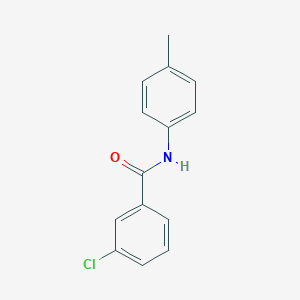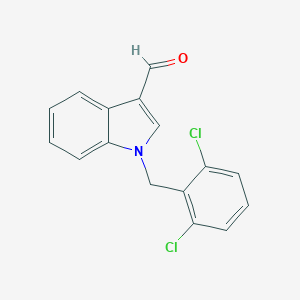
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde
描述
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde, also known as DBIC, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of the amino acid tryptophan. IDO has been implicated in various physiological and pathological processes, including immune regulation, inflammation, and cancer. DBIC has been shown to have potential therapeutic applications in these areas.
作用机制
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde acts as a competitive inhibitor of IDO, binding to the active site of the enzyme and preventing the metabolism of tryptophan. This leads to an accumulation of tryptophan and a decrease in the production of kynurenine, a metabolite that has immunosuppressive effects. The inhibition of IDO by 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde has been shown to enhance the proliferation and activation of T cells, which are important components of the anti-tumor immune response.
生化和生理效应
In addition to its effects on the immune system, 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide and prostaglandin E2, two molecules that are involved in inflammation. 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in neurons.
实验室实验的优点和局限性
One of the main advantages of 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde as a research tool is its specificity for IDO. Unlike other compounds that inhibit tryptophan metabolism, 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde does not affect other enzymes in the kynurenine pathway. This makes it a useful tool for investigating the role of IDO in various physiological and pathological processes. However, 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of IDO. In addition, 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde is not very soluble in water, which can limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde. One area of interest is the development of more potent and selective IDO inhibitors. Another area is the investigation of the effects of IDO inhibition on other immune cells, such as regulatory T cells and myeloid-derived suppressor cells. In addition, there is interest in combining IDO inhibitors with other immunotherapies, such as checkpoint inhibitors and adoptive T cell therapy, to enhance their efficacy. Finally, there is potential for the use of 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde or other IDO inhibitors in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
合成方法
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde can be synthesized using a variety of methods, including the Vilsmeier-Haack reaction, the Pictet-Spengler reaction, and the Friedlander synthesis. The most commonly used method involves the reaction of 2,6-dichlorobenzyl chloride with indole-3-carbaldehyde in the presence of a base such as potassium carbonate or sodium hydroxide. The yield of this reaction is typically around 70-80%.
科学研究应用
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde has been extensively studied in the context of cancer immunotherapy. IDO is overexpressed in many types of cancer, and its inhibition has been shown to enhance the anti-tumor immune response. 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde has been shown to be a potent IDO inhibitor both in vitro and in vivo, and has been used in preclinical studies to investigate its potential as a cancer therapy.
属性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-14-5-3-6-15(18)13(14)9-19-8-11(10-20)12-4-1-2-7-16(12)19/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLMFQSIWCNEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356141 | |
| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde | |
CAS RN |
6275-19-0 | |
| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




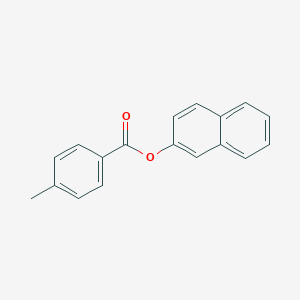
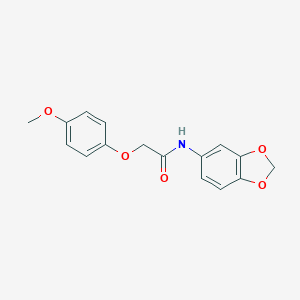
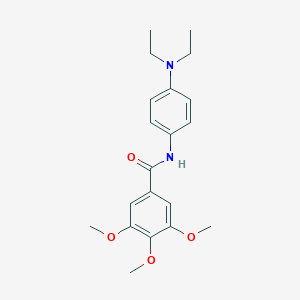

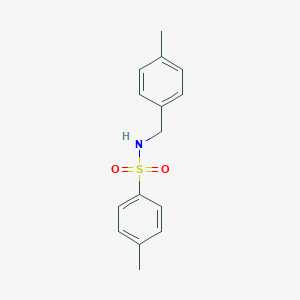
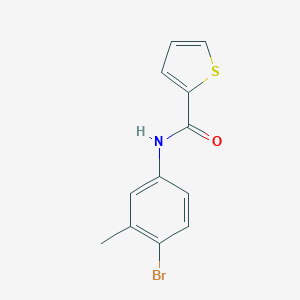
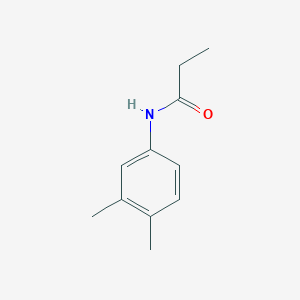
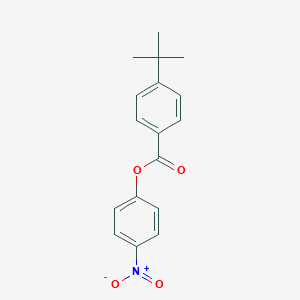
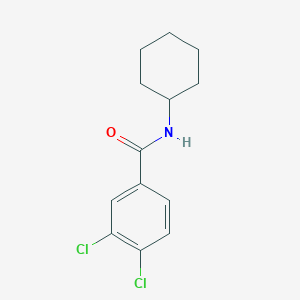
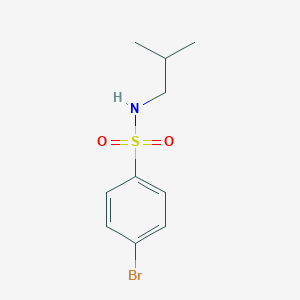
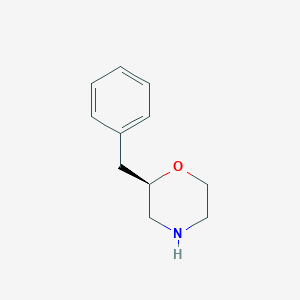
![3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B185210.png)
